molecular formula C7H6ClN3 B3351082 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine CAS No. 33232-71-2

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B3351082
CAS RN: 33232-71-2
M. Wt: 167.59 g/mol
InChI Key: SILVATBOJSQRGP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine involves several steps. In one method, 2-methylpyridine and carbon tetrachloride are mixed and stirred, then dry sodium carbonate is added . The mixture is heated to 58-60°C and chlorine is introduced under light irradiation . After about 6 hours, the chlorine is stopped . The mixture is stirred for 0.5 hours, cooled to 30°C, and water is added to dissolve the sodium carbonate . The pH is adjusted to 8-9 with alkali, and the water layer is separated .


Molecular Structure Analysis

The crystal structure of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is monoclinic, with a P21/c space group . The molecular structure is shown in the figure . The compound has a molar mass of 127.57 g/mol .


Chemical Reactions Analysis

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is an alkylating agent . It can participate in various chemical reactions, including electrophilic substitution reactions . This allows for its functionalization and the production of a variety of derivatives .


Physical And Chemical Properties Analysis

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is a white solid with a melting point of 79°C (174°F; 352 K) . Its chemical formula is C6H6ClN .

Safety And Hazards

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

2-(chloromethyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILVATBOJSQRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627065
Record name 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

CAS RN

33232-71-2
Record name 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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